3-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O/c11-9-4-3-7(2-1-5-15)6-8(9)10(12,13)14/h3-4,6,15H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKAGQBRBWJKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCO)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 4 Fluoro 3 Trifluoromethyl Phenyl Propan 1 Ol and Its Key Precursors
Strategies for the Precisely Controlled Construction of the 4-Fluoro-3-(trifluoromethyl)phenyl Moiety
The synthesis of the 4-fluoro-3-(trifluoromethyl)phenyl core is a critical undertaking that hinges on the precise introduction of two distinct fluorine-containing groups onto an aromatic ring. The electronic properties and directing effects of these substituents necessitate modern, highly selective chemical reactions.
Electrophilic and Nucleophilic Fluorination Approaches for Aryl Systems
The introduction of a fluorine atom onto an aromatic ring can be achieved through either electrophilic or nucleophilic pathways. The choice of strategy is often dictated by the pre-existing substituents on the aryl system.
Electrophilic Fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the preferred choice due to their relative stability, safety, and ease of handling compared to highly reactive agents like elemental fluorine. wikipedia.orgsigmaaldrich.com Common N-F reagents are often categorized as neutral or cationic, with the latter generally exhibiting greater reactivity due to the electron-withdrawing effect of the cationic nitrogen. wikipedia.org For the synthesis of the target moiety, an appropriate precursor, such as a 3-(trifluoromethyl)phenyl derivative, would be subjected to fluorination. The success of this reaction depends on the directing effects of the substituents and the reactivity of the fluorinating agent. chinesechemsoc.org Catalytic systems, often employing transition metals like palladium or silver, have been developed to facilitate these transformations on less activated substrates. nih.govresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) provides an alternative route, wherein a nucleophilic fluoride (B91410) source (e.g., KF, CsF, or tetraalkylammonium fluorides) displaces a suitable leaving group (such as -Cl, -Br, or -NO₂) on an electron-deficient aromatic ring. acsgcipr.org The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a trifluoromethyl group, positioned ortho or para to the leaving group. This mechanism involves the formation of a stabilized carbanionic intermediate known as a Meisenheimer complex. acsgcipr.org Anhydrous tetraalkylammonium fluoride salts have shown high efficacy in these reactions, enabling fluorination under mild conditions. acsgcipr.org
| Fluorination Strategy | Fluorine Source | Typical Reagents | Mechanism | Key Features |
| Electrophilic | "F+" | N-Fluorobenzenesulfonimide (NFSI), Selectfluor® (F-TEDA-BF₄) wikipedia.orgbrynmawr.edu | Electrophilic Aromatic Substitution | Suitable for electron-rich aromatics; reactivity can be tuned by reagent choice. researchgate.net |
| Nucleophilic | F⁻ | KF, CsF, Tetrabutylammonium fluoride (TBAF) acsgcipr.org | Nucleophilic Aromatic Substitution (SNAr) | Requires an electron-deficient ring with a good leaving group. acsgcipr.org |
Contemporary Trifluoromethylation Reactions: Development and Application of Modern Protocols
The introduction of the trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal and materials chemistry, imparting unique properties such as increased lipophilicity and metabolic stability. brynmawr.edu Numerous methods have been developed for the trifluoromethylation of aryl systems.
Nucleophilic Trifluoromethylation often employs reagents that deliver a trifluoromethyl anion equivalent ("CF₃⁻"). The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), is a widely used, stable source of the CF₃ nucleophile, typically activated by a fluoride source. cas.cnnih.gov This approach is effective for reacting with electrophilic centers.
Electrophilic Trifluoromethylation utilizes reagents that act as a source of an electrophilic trifluoromethyl group ("CF₃⁺"). These are often hypervalent iodine compounds, such as Togni's reagents, or sulfonium (B1226848) salts, like Umemoto's reagents. brynmawr.edubeilstein-journals.org They are capable of trifluoromethylating a variety of nucleophiles, including aryl Grignard reagents and electron-rich aromatic compounds.
Radical Trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃) which then adds to the aromatic ring. These reactions are often initiated from sources like sodium triflinate (CF₃SO₂Na) or via photoredox catalysis. beilstein-journals.org
Transition-Metal-Catalyzed Cross-Coupling represents a powerful and versatile strategy. Copper-catalyzed reactions, in particular, have seen significant development for the trifluoromethylation of aryl halides and arylboronic acids. beilstein-journals.org These methods offer broad substrate scope and functional group tolerance, making them highly valuable for complex molecule synthesis. beilstein-journals.org
Stereoselective and Regioselective Synthesis of the Propan-1-ol Chain
The construction of the three-carbon alcohol side chain requires methods that control both its placement on the aromatic ring and the formation of the primary alcohol functionality.
Catalytic Hydrogenation and Selective Reduction Strategies for Alkyne and Alkene Precursors
A common and efficient method for generating a saturated alkyl chain is through the hydrogenation of an unsaturated precursor, such as an alkyne or alkene. A plausible precursor for the target molecule is 3-[4-fluoro-3-(trifluoromethyl)phenyl]propenal or a related propenoate ester.
The complete reduction of such a precursor to 3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol involves the hydrogenation of both the carbon-carbon double bond and the carbonyl group. Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst is a standard procedure. ncert.nic.in
Catalyst Selection:
Palladium (Pd) on a carbon support (Pd/C) is highly effective for the reduction of carbon-carbon double and triple bonds.
Platinum (Pt) , often as platinum(IV) oxide (PtO₂), is a robust catalyst for the hydrogenation of a wide range of functional groups, including alkenes and carbonyls. umaine.edu
Nickel (Ni) , particularly Raney Nickel, is a cost-effective alternative for these reductions. umaine.edu
Rhodium (Rh) and Ruthenium (Ru) catalysts are also employed, sometimes offering different selectivity profiles.
The selective reduction of an α,β-unsaturated aldehyde or ketone presents a challenge, as the hydrogenation of the C=C bond is thermodynamically more favorable than the C=O bond. mdpi.com However, for the synthesis of the target saturated alcohol, complete hydrogenation is desired, which can be achieved under appropriate conditions (e.g., higher pressure, suitable catalyst) to reduce both functionalities. acs.orgresearchgate.net
Alternatively, a two-step reduction can be employed. First, the carbonyl group can be reduced to an alcohol using a selective reducing agent like sodium borohydride (B1222165) (NaBH₄), followed by the catalytic hydrogenation of the C=C bond. Conversely, the C=C bond can be reduced first, followed by reduction of the saturated aldehyde or ketone to the alcohol. ncert.nic.in
| Reduction Method | Reagent/Catalyst | Functionality Reduced | Notes |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | C=C, C≡C, C=O | Can achieve complete reduction of unsaturated carbonyl precursors in a single step. ncert.nic.inumaine.edu |
| Hydride Reduction | NaBH₄, LiAlH₄ (LAH) | C=O | Reduces aldehydes and ketones to alcohols; generally does not reduce isolated C=C bonds. ncert.nic.in |
| Chemoselective Reduction | DIBAL-H | Esters to Aldehydes | Can be used for the partial reduction of an ester precursor to an aldehyde, which is then further reduced to the alcohol. nih.govresearchgate.net |
Grignard and Other Organometallic Coupling Reactions in Side-Chain Elaboration
Organometallic reactions provide a powerful alternative for forming the carbon-carbon bond between the aromatic ring and the propanol (B110389) side chain.
Grignard Reactions: A Grignard reagent, such as 4-fluoro-3-(trifluoromethyl)phenylmagnesium bromide, can be prepared from the corresponding aryl bromide and magnesium metal. mnstate.edu This potent nucleophile can then react with a three-carbon electrophile to construct the desired side chain.
Reaction with Epoxides: Reaction with propylene (B89431) oxide, followed by an acidic workup, would yield a secondary alcohol, while reaction with oxetane (B1205548) would yield the desired 3-substituted propan-1-ol directly.
Reaction with Aldehydes: Reaction with propanal would form a secondary alcohol, which would require subsequent deoxygenation to form the propyl chain, making this a less direct route. Reaction with acrolein (an α,β-unsaturated aldehyde) followed by reduction steps could also be envisioned.
Other Organometallic Coupling Reactions: Modern cross-coupling reactions offer highly versatile and functional-group-tolerant methods for C-C bond formation. fiveable.me
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (e.g., 4-fluoro-3-(trifluoromethyl)phenylboronic acid) with an organohalide. libretexts.orgpressbooks.pub A coupling with a protected 3-halopropanol or allyl halide (followed by hydroboration-oxidation) could effectively install the side chain.
Heck Coupling: This reaction couples an organohalide with an alkene. nih.gov For instance, 4-bromo-1-fluoro-2-(trifluoromethyl)benzene could be coupled with allyl alcohol, which would directly install the 3-phenylprop-2-en-1-ol skeleton, ready for hydrogenation.
Corey-House Synthesis: This reaction uses a lithium diorganocopper reagent (Gilman reagent) to couple with an organohalide, providing another route to form C-C bonds. libretexts.org
These organometallic reactions are central to modern synthesis due to their reliability and the mild conditions under which they are often performed. fiveable.me
Convergent and Linear Synthesis Pathways to this compound
Synthesis of the Aryl Moiety: Preparation of an activated 4-fluoro-3-(trifluoromethyl)phenyl derivative, such as the corresponding aryl bromide or boronic acid.
Synthesis of the Side-Chain Moiety: Preparation of a three-carbon unit with appropriate functionality for coupling, such as 3-bromopropanol (with a protected alcohol) or allylboronic ester.
Chemical Reactivity and Comprehensive Derivatization of 3 4 Fluoro 3 Trifluoromethyl Phenyl Propan 1 Ol
Transformations and Functional Group Interconversions at the Hydroxyl Group (Propan-1-ol Moiety)
The primary alcohol functionality of 3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol is a versatile handle for a variety of chemical modifications, enabling the synthesis of a wide array of derivatives.
Esterification and Etherification Reactions for Diverse Molecular Architectures
Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids (e.g., sulfuric acid in Fischer esterification) or proceed under basic conditions when using more reactive acylating agents. For instance, the reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 3-[4-fluoro-3-(trifluoromethyl)phenyl]propyl acetate. The formation of esters can significantly alter the lipophilicity and other physicochemical properties of the parent molecule.
Etherification: The synthesis of ethers from this compound can be achieved through methods such as the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, like sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide) to produce the corresponding ether, such as 1-methoxy-3-[4-fluoro-3-(trifluoromethyl)phenyl]propane.
| Reaction Type | Reagents | Product |
| Esterification | Acetic Anhydride, Pyridine | 3-[4-fluoro-3-(trifluoromethyl)phenyl]propyl acetate |
| Etherification | 1. Sodium Hydride2. Methyl Iodide | 1-methoxy-3-[4-fluoro-3-(trifluoromethyl)phenyl]propane |
Controlled Oxidation Pathways to Carbonyl Derivatives and Carboxylic Acids
The primary alcohol can be selectively oxidized to either the aldehyde or the carboxylic acid depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehyde: The controlled oxidation to 3-[4-fluoro-3-(trifluoromethyl)phenyl]propanal can be accomplished using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or by employing Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). These methods are designed to prevent over-oxidation to the carboxylic acid. A related compound, 3-(3-trifluoromethylphenyl)propanal, has been synthesized from its corresponding alcohol using DMSO and P2O5, followed by treatment with triethylamine, achieving a quantitative yield. innospk.com
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (generated in situ from chromium trioxide and sulfuric acid), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoic acid. The synthesis of the closely related 3-[4-(trifluoromethyl)phenyl]propanoic acid has been reported, highlighting the feasibility of this transformation. researchgate.netgoogle.com
| Product | Oxidizing Agent(s) |
| 3-[4-fluoro-3-(trifluoromethyl)phenyl]propanal | Pyridinium chlorochromate (PCC) or Swern Oxidation |
| 3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoic acid | Potassium permanganate (KMnO4) or Chromic Acid |
Conversion to Halides and Other Strategic Leaving Groups for Further Functionalization
The hydroxyl group can be converted into a good leaving group, such as a halide, to facilitate subsequent nucleophilic substitution reactions.
Conversion to Alkyl Bromides: Phosphorus tribromide (PBr3) is a common and effective reagent for converting primary alcohols into alkyl bromides. The reaction proceeds via an SN2 mechanism, resulting in the formation of 1-bromo-3-[4-fluoro-3-(trifluoromethyl)phenyl]propane.
Conversion to Alkyl Chlorides: Thionyl chloride (SOCl2) is widely used to convert primary alcohols to alkyl chlorides. The reaction, often carried out in the presence of a base like pyridine, also follows an SN2 pathway to yield 1-chloro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propane.
These halogenated derivatives are valuable intermediates for introducing a variety of other functional groups through reactions with nucleophiles.
| Product | Reagent |
| 1-bromo-3-[4-fluoro-3-(trifluoromethyl)phenyl]propane | Phosphorus tribromide (PBr3) |
| 1-chloro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propane | Thionyl chloride (SOCl2) |
Reactions and Modifications of the Aromatic Ring System
The aromatic ring of this compound, substituted with both a fluorine atom and a trifluoromethyl group, presents a unique electronic environment that directs further substitution reactions.
Electrophilic Aromatic Substitution Studies on Fluoro-Trifluoromethylphenyl Systems
The directing effects of the existing substituents on the aromatic ring are crucial in predicting the outcome of electrophilic aromatic substitution reactions. The trifluoromethyl group (-CF3) is a strong deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect. The fluorine atom, while also deactivating due to its electronegativity, is an ortho, para-director because of its ability to donate electron density through resonance.
In the 4-fluoro-3-(trifluoromethyl)phenyl system, the positions for electrophilic attack are influenced by both groups. The position ortho to the fluorine and meta to the trifluoromethyl group (C-5) and the position ortho to both groups (C-2) are the most likely sites for substitution. The steric hindrance from the adjacent trifluoromethyl group might influence the regioselectivity.
Nitration: Nitration of the aromatic ring, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group. In the nitration of p-fluoroaniline, the nitro group is introduced at the position ortho to the fluorine and meta to the amino group, yielding 4-fluoro-3-nitroaniline. google.com This suggests that in this compound, nitration would likely occur at the C-5 position.
Halogenation: Electrophilic halogenation, such as bromination using bromine and a Lewis acid catalyst (e.g., FeBr3), would also be directed by the existing substituents. The bromination of trifluoromethylbenzene with iron as a catalyst is known to yield the meta-bromo derivative. google.com Considering the combined directing effects, bromination of the 4-fluoro-3-(trifluoromethyl)phenyl moiety is anticipated to favor substitution at the C-5 position.
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO3, H2SO4 | 3-[4-Fluoro-5-nitro-3-(trifluoromethyl)phenyl]propan-1-ol |
| Bromination | Br2, FeBr3 | 3-[5-Bromo-4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol |
Metal-Catalyzed Cross-Coupling Reactions Utilizing Aryl Halide Precursors or Activated Derivatives
To perform metal-catalyzed cross-coupling reactions on the aromatic ring, a halide or other suitable leaving group is typically required. An aryl bromide precursor, such as 4-bromo-1-fluoro-2-(trifluoromethyl)benzene, would be a versatile starting material for such transformations.
Suzuki Coupling: The Suzuki coupling reaction, which involves the palladium-catalyzed reaction of an aryl halide with a boronic acid, is a powerful tool for forming carbon-carbon bonds. For example, the reaction of 4-bromo-1-fluoro-2-(trifluoromethyl)benzene with phenylboronic acid in the presence of a palladium catalyst and a base would yield 4-fluoro-3-(trifluoromethyl)biphenyl derivatives. Studies on the Suzuki-Miyaura coupling of various fluorinated and brominated benzene (B151609) derivatives demonstrate the feasibility of such reactions. ugr.esresearchgate.net
Heck Reaction: The Heck reaction allows for the formation of carbon-carbon bonds between an aryl halide and an alkene, catalyzed by a palladium complex. The reaction of 4-bromo-1-fluoro-2-(trifluoromethyl)benzene with an alkene like styrene, in the presence of a palladium catalyst and a base, would lead to the formation of stilbene (B7821643) derivatives. The Mizoroki-Heck reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal (B89532) has been reported as a key step in the synthesis of a pharmaceutical intermediate. nih.govnih.gov
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Suzuki Coupling | 4-bromo-1-fluoro-2-(trifluoromethyl)benzene, Phenylboronic acid | Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | Biphenyl derivative |
| Heck Reaction | 4-bromo-1-fluoro-2-(trifluoromethyl)benzene, Styrene | Palladium catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | Stilbene derivative |
Functionalization Strategies for the Alkyl Chain
Alpha- and Beta-Functionalization Adjacent to the Hydroxyl Group and Aromatic Ring
No specific research findings on the alpha- and beta-functionalization of the propan-1-ol chain of this compound have been identified in the public scientific literature.
Remote Functionalization and Cyclization Strategies along the Propan-1-ol Chain
There is no available information in published literature regarding remote functionalization or cyclization strategies that have been specifically applied to this compound.
Rational Design and Systematic Synthesis of Analogues and Derivatives of 3 4 Fluoro 3 Trifluoromethyl Phenyl Propan 1 Ol
Systematic Structural Modifications of the Phenyl Ring
The substituted phenyl ring is a critical component, influencing electronic properties, lipophilicity, and metabolic stability. Modifications to this ring are a primary strategy in analogue design.
For example, relocating the trifluoromethyl group from the 3-position to the 2- or 4-position alters the dipole moment and the steric profile of the molecule. The synthesis of these isomers can be achieved through established organometallic coupling reactions, starting from the corresponding bromo-substituted trifluoromethylbenzenes. nih.gov
Table 1: Positional Isomers of the Trifluoromethylphenyl Propan-1-ol Moiety
| Compound Name | Position of CF3 Group | Reference |
|---|---|---|
| 3-[2-(Trifluoromethyl)phenyl]propan-1-ol | ortho | pharmaffiliates.com |
| 3-[3-(Trifluoromethyl)phenyl]propan-1-ol | meta |
Beyond altering the positions of existing substituents, introducing new functional groups to the phenyl ring can further refine the molecule's properties. Adding electron-withdrawing groups like cyano (CN) or electron-donating groups can modulate the pKa of the molecule and introduce new hydrogen bonding capabilities. google.com For instance, the synthesis of a derivative with a cyano group, such as N-[4-cyano-3-(trifluoromethyl)phenyl] amide, highlights a strategy to enhance electronic effects. google.com
Strategic Alterations to the Propan-1-ol Side Chain
The propan-1-ol side chain provides a flexible linker and a key hydrogen-bonding group (the hydroxyl). Its length, rigidity, and the nature of the terminal functional group are crucial determinants of activity.
Varying the length of the alkyl chain connecting the phenyl ring to the hydroxyl group is a common strategy to probe the optimal distance and geometry for target binding. Homologation (increasing chain length to butan-1-ol or pentan-1-ol) or dehomologation (decreasing chain length to ethan-1-ol) can be systematically explored. Synthetic routes to these analogues typically involve modifying the starting materials. For instance, the synthesis of the parent propan-1-ol can proceed from a Heck coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal (B89532), followed by reduction. nih.gov By substituting acrolein with other α,β-unsaturated aldehydes or employing different synthetic precursors, chains of varying lengths can be readily synthesized.
To improve metabolic stability and influence conformation, modifications can be introduced within the alkyl chain itself.
Unsaturation: Introducing a double bond to create an allylic alcohol, such as (E)-3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol, can rigidify the side chain and alter its electronic properties. pharmaffiliates.com This modification can impact binding affinity and introduce new metabolic pathways.
Branching: Adding small alkyl groups (e.g., a methyl group) to the propane (B168953) chain can introduce a chiral center and provide steric hindrance, which may protect against enzymatic degradation.
Cyclization: Incorporating the alkyl chain into a cyclic structure, such as a cyclopropane (B1198618) ring, is a powerful tactic to lock the conformation of the side chain. This conformational constraint can lead to higher binding affinity and selectivity by reducing the entropic penalty of binding. acs.org
The terminal hydroxyl group is a primary site for hydrogen bonding and can also be a site of metabolic glucuronidation. Replacing it with classical bioisosteres can significantly alter the molecule's properties. u-tokyo.ac.jpestranky.sk
Thiol (-SH): Replacing the hydroxyl group with a thiol group creates a thio-analogue. Thiols are less polarized than alcohols and are weaker hydrogen bond donors but can participate in different metabolic pathways. Synthesis typically involves converting the alcohol to a good leaving group (e.g., a tosylate) followed by displacement with a sulfur nucleophile.
Amine (-NH2): Substitution with a primary amine introduces a basic center, which can be protonated at physiological pH. This can improve aqueous solubility and allow for ionic interactions with biological targets. The synthesis of the corresponding amine can be achieved via reductive amination of the aldehyde precursor, 3-[4-fluoro-3-(trifluoromethyl)phenyl]propanal. nih.gov
Trifluoroethylamine: Trifluoroethylamine groups are considered stable isosteres of amides and can offer unique electronic properties and metabolic stability. uni-muenchen.de
Table 2: Summary of Potential Side-Chain Modifications
| Modification Type | Example Structure/Moiety | Rationale |
|---|---|---|
| Homologation | Butan-1-ol side chain | Optimize linker length for target binding |
| Unsaturation | Prop-2-en-1-ol side chain | Increase rigidity, alter electronics |
| Branching | 2-Methylpropan-1-ol side chain | Introduce chirality, improve metabolic stability |
| Cyclization | Cyclopropylmethanol moiety | Restrict conformation, enhance affinity |
| Hydroxyl Isostere | Propan-1-amine side chain | Introduce basicity, form ionic bonds |
Asymmetric Synthesis and Chiral Resolution Methodologies for Enantiopure Analogues
The preparation of enantiopure analogues of 3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol relies on two primary strategies: asymmetric synthesis, which creates a chiral center in a controlled manner, and chiral resolution, which separates a racemic mixture into its constituent enantiomers. While resolution can be effective, asymmetric synthesis is often preferred for its greater efficiency, as it avoids the loss of 50% of the material inherent in separating a racemate.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Catalytic asymmetric approaches, on the other hand, utilize a chiral catalyst to influence the stereochemistry of the reaction, offering the advantage of generating large quantities of the chiral product from a small amount of the catalyst.
One of the most common applications of chiral auxiliaries is in the stereoselective alkylation of enolates. For the synthesis of analogues of this compound, a plausible strategy would involve the use of an Evans oxazolidinone auxiliary. thieme-connect.de In this approach, a propanoic acid derivative would be attached to the chiral auxiliary. Deprotonation with a strong base would form a chiral enolate, which would then react with a suitable electrophile, such as a 4-fluoro-3-(trifluoromethyl)benzyl halide. The steric bulk of the auxiliary would direct the approach of the electrophile, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched carboxylic acid, which can then be reduced to the target alcohol.
The table below illustrates the general effectiveness of oxazolidinone auxiliaries in diastereoselective alkylation reactions, which could be applied to the synthesis of precursors for the target molecule.
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | >98% |
| (R)-4-Phenyl-2-oxazolidinone | Ethyl iodide | 95% |
| (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Allyl iodide | 97% |
Catalytic asymmetric reduction of a ketone precursor, such as 1-(4-fluoro-3-(trifluoromethyl)phenyl)propan-1-one, represents another powerful strategy. This can be achieved using chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium, in the presence of a hydrogen source. The catalyst creates a chiral environment that favors the formation of one enantiomer of the alcohol over the other.
Biocatalysis, employing enzymes such as ketoreductases, also offers a highly selective method for the reduction of ketones. digitellinc.com These enzymatic reactions are known for their high enantioselectivity under mild reaction conditions.
The following table provides examples of catalytic asymmetric reductions of ketones structurally related to the precursors of the target compound, showcasing the high enantiomeric excesses that can be achieved.
| Catalyst/Enzyme | Substrate | Enantiomeric Excess (e.e.) |
| (R)-Ru-BINAP | 1-(4-fluorophenyl)ethanone | >99% |
| Ketoreductase (KRED) | 1-(3-(trifluoromethyl)phenyl)ethanone | >99% |
| (S,S)-Noyori Catalyst | 1-phenylpropan-1-one | 98% |
Diastereoselective synthesis aims to create a specific stereoisomer from a molecule that already contains a chiral center. In the context of synthesizing analogues of this compound, this could involve the reaction of a chiral aldehyde or ketone with a nucleophile.
A relevant example is the diastereoselective addition of an organometallic reagent to a chiral α-keto ester. For instance, the addition of a Grignard reagent to a chiral glyoxylate (B1226380) ester can proceed with high diastereoselectivity, influenced by the existing chiral center in the glyoxylate. The resulting diastereomers can then be separated and the chiral auxiliary removed to yield the enantiomerically pure alcohol.
Enantioselective synthesis, in contrast, introduces a new chiral center into a prochiral molecule in a way that favors one enantiomer. A key example is the asymmetric hydrogenation of an unsaturated precursor, such as (E/Z)-3-(4-fluoro-3-(trifluoromethyl)phenyl)prop-2-en-1-ol. Using a chiral phosphine (B1218219) ligand in conjunction with a rhodium or ruthenium catalyst can facilitate the addition of hydrogen across the double bond with high enantioselectivity, leading directly to the desired chiral propanol (B110389).
Another enantioselective pathway is the asymmetric epoxidation of an allylic alcohol precursor, followed by regioselective ring-opening of the epoxide. The Sharpless asymmetric epoxidation, for instance, is a well-established method for the enantioselective synthesis of epoxides from allylic alcohols.
The table below summarizes potential diastereoselective and enantioselective pathways for the synthesis of the target compound's analogues.
| Reaction Type | Chiral Influence | Key Reagents/Catalysts | Expected Outcome |
| Diastereoselective Aldol Reaction | Chiral auxiliary on the enolate | Evans oxazolidinone, TiCl4 | High diastereoselectivity |
| Enantioselective Hydrogenation | Chiral catalyst | Ru-BINAP, H2 | High enantiomeric excess |
| Enantioselective Epoxidation | Chiral catalyst and directing group | Ti(OiPr)4, (+)-DET, TBHP | High enantiomeric excess |
Advanced Spectroscopic Characterization and Comprehensive Structural Elucidation of 3 4 Fluoro 3 Trifluoromethyl Phenyl Propan 1 Ol and Its Derivatives
High-Resolution Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For a molecule with hydrogen, carbon, and fluorine atoms, a multi-nuclear approach provides a complete picture of the atomic framework.
The ¹H, ¹³C, and ¹⁹F NMR spectra provide specific information about the chemical environment of each nucleus. The chemical shifts (δ) are indicative of the electronic environment, while the coupling constants (J) reveal information about neighboring nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic protons. The propyl chain protons would appear as three distinct multiplets. The -CH₂- group adjacent to the hydroxyl (position 1) would be the most deshielded of the aliphatic protons. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display ten unique signals corresponding to each carbon atom in the molecule. The carbon attached to the trifluoromethyl group and the carbon attached to the fluorine atom would show characteristic splitting in the proton-decoupled spectrum due to C-F coupling. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing nature of the fluorine and trifluoromethyl substituents.
¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR a powerful tool. azom.comwikipedia.org The spectrum for this compound is expected to show two distinct signals: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl (CF₃) group. wikipedia.org The aromatic fluorine signal would likely appear as a multiplet due to coupling with nearby aromatic protons. The CF₃ group would typically appear as a singlet, assuming no other fluorine atoms are within its coupling range. azom.com
The following tables present the predicted chemical shifts and coupling constants for 3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-1 (CH₂) | ~3.70 | Triplet (t) | J(H1-H2) ≈ 6.5 |
| H-2 (CH₂) | ~1.90 | Quintet (quin) | J(H2-H1) ≈ 6.5, J(H2-H3) ≈ 7.5 |
| H-3 (CH₂) | ~2.80 | Triplet (t) | J(H3-H2) ≈ 7.5 |
| H-5 (Ar-H) | ~7.20 | Doublet of doublets (dd) | J(H5-H6) ≈ 8.5, J(H5-F) ≈ 4.5 |
| H-2' (Ar-H) | ~7.45 | Doublet of doublets (dd) | J(H2'-H6) ≈ 2.0, J(H2'-F) ≈ 2.5 |
| H-6' (Ar-H) | ~7.40 | Multiplet (m) | - |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to JC-F) | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| C-1 | ~61.5 | Singlet | - |
| C-2 | ~34.0 | Singlet | - |
| C-3 | ~31.0 | Singlet | - |
| C-1' | ~142.0 | Doublet (d) | ²J(C1'-F) ≈ 12 |
| C-2' | ~127.5 | Doublet of quartets (dq) | ³J(C2'-F) ≈ 5, ²J(C2'-CF3) ≈ 30 |
| C-3' | ~123.0 | Quartet (q) | ¹J(C3'-F) ≈ 272 |
| C-4' | ~159.0 | Doublet (d) | ¹J(C4'-F) ≈ 250 |
| C-5' | ~117.0 | Doublet (d) | ²J(C5'-F) ≈ 22 |
| C-6' | ~132.0 | Doublet (d) | ⁴J(C6'-F) ≈ 3 |
Predicted ¹⁹F NMR Data
| Fluorine Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Ar-F | ~ -115 | Multiplet |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between H-1 and H-2, and between H-2 and H-3 of the propyl chain, confirming their connectivity. It would also show correlations between adjacent aromatic protons, helping to assign their positions on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). nih.gov It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H-1 to C-1, H-2 to C-2, etc.).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). nih.gov This is vital for connecting different parts of the molecule. For instance, HMBC would show a correlation from the H-3 protons to the aromatic carbons C-1' and C-2', establishing the connection between the propyl chain and the phenyl ring. Correlations from the aromatic protons to the CF₃ carbon would further confirm the substituent positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. NOESY can provide insights into the preferred conformation of the propyl chain relative to the aromatic ring. For example, correlations might be observed between the H-3 protons and the H-2' proton of the aromatic ring.
Advanced Mass Spectrometry Techniques for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov
High-resolution mass spectrometry (HRMS) measures mass with very high accuracy, which allows for the determination of a molecule's elemental formula. lcms.cz The exact mass of this compound (C₁₀H₁₀F₄O) can be calculated with high precision.
Calculated Exact Mass: 222.0667 daltons.
An HRMS experiment would be expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that matches this calculated value to within a few parts per million (ppm), thus confirming the elemental formula and ruling out other possibilities with the same nominal mass.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the masses of the resulting fragment ions are analyzed. This provides valuable information about the molecule's structure. nih.gov
A plausible fragmentation pathway for this compound would likely involve:
Loss of Water: The initial molecular ion [M]⁺ may lose a water molecule (18 Da) from the alcohol functional group to form a fragment at m/z 204.
Benzylic Cleavage: Cleavage of the C-C bond between the propyl chain and the aromatic ring is a common fragmentation pathway for such compounds. This would lead to the formation of a stable benzylic cation.
Cleavage of the Propyl Chain: Fragmentation can occur along the propyl chain, leading to the loss of ethylene (B1197577) (28 Da) or other small neutral molecules.
Loss of Fluorine or CF₃: Fragmentation involving the loss of a fluorine atom or the entire trifluoromethyl group from the aromatic ring can also be observed.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aliphatic and aromatic parts of the molecule would appear around 2850-3100 cm⁻¹. Strong absorption bands in the 1100-1400 cm⁻¹ region would be indicative of the C-F stretching vibrations of the Ar-F and CF₃ groups. The C-O stretching of the primary alcohol would be observed around 1050 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the C=C stretching modes around 1600 cm⁻¹, often produce strong signals in the Raman spectrum. The symmetric stretching of the CF₃ group would also be Raman active.
Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| O-H | Stretch | 3200-3600 (broad) | Weak |
| C-H (Aromatic) | Stretch | 3000-3100 | Strong |
| C-H (Aliphatic) | Stretch | 2850-2960 | Strong |
| C=C (Aromatic) | Stretch | 1450-1600 | Strong |
| C-O | Stretch | 1050-1150 | Moderate |
| C-F (CF₃) | Stretch | 1100-1400 (strong, multiple bands) | Moderate |
Characteristic Group Frequencies and Rigorous Band Assignments
The infrared (IR) and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its distinct functional groups: the hydroxyl group, the propyl chain, and the substituted benzene (B151609) ring. A detailed assignment of these vibrational modes is crucial for the structural confirmation of the molecule.
Vibrational Modes of the Hydroxyl Group: The O-H stretching vibration is one of the most characteristic bands in the IR spectrum of an alcohol. For this compound, a broad and intense absorption band is anticipated in the region of 3200-3600 cm⁻¹. The broadening of this band is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. In a dilute, non-polar solvent, this broad band would be replaced by a sharper peak at higher wavenumbers, corresponding to the free O-H stretch. The C-O stretching vibration is expected to appear as a strong band in the range of 1050-1260 cm⁻¹, which is typical for primary alcohols.
Vibrational Modes of the Propyl Chain: The aliphatic propyl chain will give rise to several characteristic vibrations. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methylene (B1212753) (-CH₂) groups are expected in the 2960-2850 cm⁻¹ region. The scissoring and rocking vibrations of the CH₂ groups will appear around 1465 cm⁻¹ and 720 cm⁻¹, respectively.
Vibrational Modes of the Substituted Benzene Ring: The aromatic ring has several characteristic vibrational modes. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring will influence the positions and intensities of the C-H out-of-plane bending vibrations, which are typically observed between 690 and 900 cm⁻¹.
Vibrational Modes of the Fluoro and Trifluoromethyl Groups: The presence of the fluorine and trifluoromethyl substituents will introduce distinctive vibrational bands. The C-F stretching vibration of the fluorine atom attached to the aromatic ring is expected to give a strong absorption in the 1000-1300 cm⁻¹ region. The trifluoromethyl (-CF₃) group has several characteristic vibrations. The symmetric and asymmetric C-F stretching modes are anticipated to be very intense and will likely appear in the range of 1100-1400 cm⁻¹. The CF₃ bending and rocking modes will be observed at lower frequencies.
Based on the analysis of the closely related compound, 3-[3-(trifluoromethyl)phenyl]propan-1-ol, the following table provides a tentative assignment of the major vibrational bands for this compound. chemicalbook.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3340 | Strong, Broad |
| Aromatic C-H Stretch | 3050 | Medium |
| Aliphatic C-H Stretch | 2950, 2880 | Medium to Strong |
| C=C Aromatic Stretch | 1610, 1580, 1490 | Medium to Strong |
| CH₂ Scissoring | 1460 | Medium |
| C-F Stretch (Aromatic) | 1250 | Strong |
| C-F₃ Asymmetric Stretch | 1330 | Very Strong |
| C-F₃ Symmetric Stretch | 1160, 1120 | Very Strong |
| C-O Stretch | 1050 | Strong |
| Aromatic C-H Out-of-plane Bend | 800-900 | Medium to Strong |
This table is an interactive component. You can sort the data by clicking on the column headers.
Conformational Analysis and Hydrogen Bonding Interactions through Vibrational Modes
Vibrational spectroscopy, particularly FTIR, is a powerful tool for studying conformational isomers and hydrogen bonding. The shape and position of the O-H stretching band can provide significant insights into the nature and extent of hydrogen bonding.
In the condensed phase (liquid or solid), the molecules of this compound are expected to form intermolecular hydrogen bonds of the O-H···O type, leading to the formation of dimers, trimers, or larger polymeric aggregates. This is evidenced by the broad O-H band in the IR spectrum.
The presence of the electronegative fluorine and trifluoromethyl groups on the phenyl ring can influence the acidity of the hydroxyl proton and the hydrogen bond accepting ability of the oxygen atom. The electron-withdrawing nature of these substituents would likely increase the acidity of the O-H proton, potentially leading to stronger hydrogen bonds compared to the unsubstituted 3-phenylpropan-1-ol.
Furthermore, the possibility of intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom on the aromatic ring (O-H···F) should be considered. The likelihood of this interaction depends on the conformational flexibility of the propyl chain, which could allow the hydroxyl group to come into close proximity with the fluorine atom. Such an intramolecular hydrogen bond would be expected to give rise to a sharper, less intense O-H stretching band at a slightly lower frequency than the free O-H stretch.
The analysis of the vibrational modes in the fingerprint region (below 1500 cm⁻¹) can also provide information about the conformational isomers of the propyl chain. Different rotational isomers (e.g., gauche and anti) around the C-C bonds of the propyl chain would have distinct vibrational frequencies, leading to a more complex spectrum in this region.
X-ray Crystallography of Co-crystals or Crystalline Derivatives for Solid-State Structure Determination
While no crystal structure of this compound itself is currently available in open-access crystallographic databases, the analysis of its potential solid-state structure can be inferred from the principles of crystal engineering and the known structures of related fluorinated and trifluoromethylated aromatic compounds.
Analysis of Crystal Packing, Intermolecular Interactions, and Supramolecular Assembly
The crystal packing of this compound would be primarily governed by a combination of strong and weak intermolecular interactions.
Hydrogen Bonding: The most significant intermolecular interaction would be the O-H···O hydrogen bonds, leading to the formation of supramolecular synthons such as chains or rings of molecules. These hydrogen bonds would play a crucial role in dictating the primary packing motif.
Halogen Bonding and Other Weak Interactions: The presence of the fluorine and trifluoromethyl groups introduces the possibility of other significant intermolecular interactions. C-H···F and F···F interactions are commonly observed in the crystal structures of fluorinated organic molecules. The trifluoromethyl group, in particular, is known to participate in a variety of weak interactions, including halogen bonding and dipole-dipole interactions.
π-π Stacking: The aromatic rings could participate in π-π stacking interactions, further stabilizing the crystal lattice. The substitution pattern on the phenyl ring would influence the geometry of these interactions, favoring offset or edge-to-face arrangements over a face-to-face stacking.
Elucidation of Preferred Conformations and Torsion Angles in the Crystalline State
In the solid state, the molecule is expected to adopt a low-energy conformation. The key torsion angles that define the molecular conformation are:
τ₁ (C_ar-C_ar-Cα-Cβ): This torsion angle describes the orientation of the propyl chain relative to the plane of the phenyl ring.
τ₂ (C_ar-Cα-Cβ-Cγ): This angle defines the conformation of the Cα-Cβ bond in the propyl chain (e.g., gauche or anti).
τ₃ (Cα-Cβ-Cγ-O): This torsion angle determines the orientation of the terminal hydroxyl group.
The preferred conformation in the crystalline state will be a compromise between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. For instance, the orientation of the propyl chain (τ₁) will be influenced by the need to avoid steric clashes with the trifluoromethyl group and to facilitate favorable packing interactions. The conformation of the propyl chain itself (τ₂ and τ₃) will be critical in determining the geometry and connectivity of the hydrogen-bonding network.
The following table provides hypothetical but plausible crystallographic data for a derivative, based on typical values for similar organic compounds.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| V (ų) | 1290 |
| Z | 4 |
This table is an interactive component. You can sort the data by clicking on the column headers.
The elucidation of the precise solid-state conformation and packing of this compound or its crystalline derivatives would ultimately require single-crystal X-ray diffraction analysis. Such a study would provide invaluable information on the interplay of intermolecular forces and their role in directing the supramolecular architecture of this class of compounds.
Applications of 3 4 Fluoro 3 Trifluoromethyl Phenyl Propan 1 Ol As a Strategic Scaffold in Interdisciplinary Chemical Research
Development of Novel Organic Ligands and Organocatalysts Incorporating the Fluorinated Phenylpropanol Moiety
The structural features of 3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol, including its chirality upon modification and the electronic effects of its substituents, suggest its potential as a scaffold in catalyst design.
Ligand Design for Transition Metal Catalysis and Chiral Catalysis
In theory, the hydroxyl group of this compound could be functionalized to create a variety of coordinating groups for transition metals. The fluorinated phenyl ring could influence the electronic properties of the metal center, thereby modulating its catalytic activity and selectivity. Derivatization of the propanol (B110389) backbone could also introduce chirality, making it a candidate for asymmetric catalysis. However, no specific examples of ligands derived from this compound for transition metal catalysis have been reported in the literature.
Development of Chiral Organocatalysts Based on Derivatives of this compound
Similarly, the development of chiral organocatalysts from this specific propanol derivative is an area that appears to be uninvestigated. The potential exists to convert the alcohol functionality into various catalytically active groups, such as amines or phosphines, to create novel organocatalysts. The stereochemical outcome of reactions could be influenced by the chiral center derived from the propanol backbone.
Role in Advanced Materials Science and Polymer Chemistry
The incorporation of fluorinated moieties into polymers is a well-established strategy for modifying material properties.
Incorporation into Polymeric Architectures for Modulated Properties
Theoretically, this compound could be used as a monomer or a modifying agent in polymer synthesis. Its incorporation could potentially enhance thermal stability, chemical resistance, and alter the surface properties of the resulting polymers. No studies detailing the polymerization or incorporation of this specific compound into polymeric architectures have been found.
Investigation of Optical or Electronic Property Modulation within Materials
The fluorine and trifluoromethyl groups on the phenyl ring can significantly impact the electronic nature of the molecule. When integrated into a larger system, such as a polymer or an organic electronic device, these groups could modulate the material's optical and electronic properties, including its refractive index, dielectric constant, and charge transport characteristics. However, there is no available research that investigates these effects for materials containing the this compound scaffold.
Precursor for Radiopharmaceuticals or Molecular Imaging Probes (Excluding Human Clinical Applications)
The presence of a fluorine atom in the molecule makes it a theoretical candidate for radiolabeling with fluorine-18 (B77423) (¹⁸F), a common positron emitter used in Positron Emission Tomography (PET).
The development of ¹⁸F-labeled tracers is a significant area of research in molecular imaging. The this compound structure could serve as a core for developing novel PET probes for preclinical imaging studies. The trifluoromethyl group might also influence the pharmacokinetic properties of a potential tracer. Nevertheless, there are no published preclinical studies describing the radiolabeling of this compound or its derivatives for use as molecular imaging probes.
Synthesis of Radiolabeled Analogues for Preclinical Imaging Research
Preclinical imaging techniques, such as Positron Emission Tomography (PET), are crucial tools in drug discovery and development, allowing for the non-invasive in vivo visualization and quantification of biological processes. Radiolabeled compounds, particularly those containing positron-emitting isotopes like fluorine-18, are essential for these studies.
A thorough review of existing scientific literature indicates a lack of specific studies detailing the synthesis of radiolabeled analogues of this compound for preclinical imaging research. While fluorinated molecules are of significant interest in the development of PET radiotracers, research has been focused on other compounds. The incorporation of fluorine-18 is a common strategy to create imaging agents for oncology, neurology, and cardiology. However, there is no publicly available research demonstrating the use of this compound as a precursor for such agents.
Building Block for Complex Molecular Architectures and Chemical Libraries
The utility of a chemical compound as a strategic scaffold is often demonstrated by its application as a building block for more complex molecules, including those found in chemical libraries for screening purposes and in the synthesis of natural product analogues.
High-throughput screening (HTS) is a foundational method in modern drug discovery, enabling the rapid testing of thousands of chemical compounds for their biological activity against a specific target. The construction of diverse chemical libraries is central to the success of HTS campaigns.
Currently, there is no specific information available in the scientific literature that documents the use of this compound in the synthesis of analogue libraries for high-throughput screening. While its structural motifs are relevant to medicinal chemistry, its direct application in this context has not been reported. The development of fragment libraries rich in sp³ centers and fluorine atoms is an active area of research to enhance the quality of screening collections.
The total synthesis of natural products and their analogues is a significant field within organic chemistry, often leading to the discovery of new therapeutic agents. Strategic building blocks that can introduce specific structural and functional properties are highly valuable in this endeavor.
There are no published reports on the use of this compound in the total synthesis of natural product analogues or other complex designed molecules. While its structural relative, 3-[3-(trifluoromethyl)phenyl]propan-1-ol, is known as an intermediate in the synthesis of the pharmaceutical agent Cinacalcet, a similar role for the 4-fluoro analogue has not been documented in the available literature. The strategic incorporation of fluorinated building blocks is a recognized approach to modulate the properties of bioactive molecules, but the application of this specific compound remains to be explored.
Structure Activity Relationship Sar Studies and Chemical Biology of 3 4 Fluoro 3 Trifluoromethyl Phenyl Propan 1 Ol Derivatives Excluding Clinical Applications
Influence of Fluoro and Trifluoromethyl Groups on Molecular Interactions
The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring of 3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol is anticipated to profoundly influence its physicochemical properties and, consequently, its interactions with biological macromolecules.
The introduction of fluorine and trifluoromethyl groups significantly alters the electronic landscape and lipophilicity of the parent molecule. The trifluoromethyl group, in particular, is a strong electron-withdrawing group, which can lower the pKa of nearby acidic protons and influence the charge distribution of the aromatic ring. This modification can impact hydrogen bonding capabilities and electrostatic interactions with target proteins.
The lipophilicity, a critical parameter for membrane permeability and binding to hydrophobic pockets of proteins, is substantially increased by the trifluoromethyl group. The fluorine atom also contributes to an increase in lipophilicity, albeit to a lesser extent. The combined effect of these two groups would render derivatives of this compound significantly more lipophilic than their non-fluorinated counterparts.
Table 1: Predicted Physicochemical Properties of Hypothetical Derivatives
| Derivative | Modification | Predicted LogP Change | Predicted pKa Influence |
|---|---|---|---|
| Parent Compound | This compound | - | - |
| Derivative A | Esterification of the alcohol | Increased | N/A |
| Derivative B | Oxidation of the alcohol to a carboxylic acid | Decreased | Lowered |
| Derivative C | Introduction of an amino group on the propyl chain | Variable | Increased |
Note: This table is illustrative and based on general chemical principles, as specific experimental data for these derivatives is not available.
The substitution pattern on the phenyl ring can impose conformational constraints on the molecule. The steric bulk of the trifluoromethyl group ortho to the propyl chain can influence the rotational freedom around the phenyl-propyl bond. This restricted conformation can be advantageous for binding to a specific target if it pre-organizes the molecule into a bioactive conformation, thus reducing the entropic penalty of binding. The fluorine atom, being relatively small, is less likely to impose significant steric hindrance but can influence local conformation through electrostatic interactions.
Interactions with Biomolecular Targets in Non-Clinical In Vitro Systems
While no specific in vitro studies on this compound derivatives were identified, the 4-fluoro-3-(trifluoromethyl)phenyl moiety is present in various biologically active molecules. Studies on these related compounds can offer insights into the potential interactions of the target derivatives.
Derivatives of this class could theoretically be investigated as inhibitors for a range of enzymes. The specific nature of the propan-1-ol side chain and any further modifications would dictate the potential targets. For instance, modifications could lead to compounds that target kinases, proteases, or other enzyme classes. Without experimental data, any discussion of enzyme inhibition remains speculative.
Metabolic Stability and Biotransformation Pathways of Derivatives (Non-Clinical, Chemical Biology Focus)
The metabolic stability of drug candidates is a critical factor in their development. The presence of fluoro and trifluoromethyl groups is known to influence metabolic pathways.
The carbon-fluorine bond is exceptionally strong, and the trifluoromethyl group is generally resistant to metabolic degradation. This often leads to increased metabolic stability and a longer biological half-life for compounds containing this moiety. The fluorine atom at the 4-position can also block potential sites of aromatic hydroxylation, a common metabolic pathway.
However, the propan-1-ol side chain is susceptible to oxidation. The primary alcohol could be oxidized to an aldehyde and then to a carboxylic acid. Other potential metabolic transformations include glucuronidation of the alcohol.
Table 2: Potential Metabolic Pathways for this compound
| Metabolic Reaction | Potential Metabolite |
|---|---|
| Oxidation | 3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoic acid |
| Glucuronidation | 3-[4-fluoro-3-(trifluoromethyl)phenyl]propyl glucuronide |
Note: This table represents potential biotransformation pathways and has not been confirmed by experimental studies on the specific compound.
Enzymatic Transformations in Model Systems (e.g., Liver Microsomal Assays, Isolated Enzyme Systems)
The metabolism of xenobiotics, including compounds like this compound, is often studied in vitro using model systems such as liver microsomes. These preparations contain a high concentration of cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism.
The primary alcohol functional group of this compound is a likely site for initial enzymatic transformation. Alcohol dehydrogenase (ADH) and CYP450 enzymes can oxidize the primary alcohol to an aldehyde, which is then rapidly oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH).
Another potential site for metabolism is the aromatic ring. The fluorine and trifluoromethyl substituents are generally stable, but aromatic hydroxylation is a common metabolic pathway catalyzed by CYP450 enzymes. The position of hydroxylation would be directed by the existing substituents.
To assess metabolic stability, the compound would be incubated with liver microsomes in the presence of NADPH, a necessary cofactor for CYP450 activity. nih.gov The rate of disappearance of the parent compound over time provides an indication of its metabolic stability.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Time (minutes) | % Parent Compound Remaining |
|---|---|
| 0 | 100 |
| 15 | 85 |
| 30 | 70 |
| 60 | 50 |
This data is hypothetical and for illustrative purposes only.
Identification and Characterization of Metabolites and Transformation Products
Following incubation in a model system, metabolites would be identified and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
The expected major metabolites of this compound would likely result from the oxidation of the propanol (B110389) side chain.
M1: 3-[4-fluoro-3-(trifluoromethyl)phenyl]propionaldehyde: The initial oxidation product of the primary alcohol.
M2: 3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoic acid: The subsequent oxidation product of the aldehyde. This is often a major metabolite of primary alcohols.
M3: Glucuronide conjugate: The propanoic acid metabolite or the parent alcohol could undergo phase II metabolism, where a glucuronic acid moiety is attached to increase water solubility and facilitate excretion.
Aromatic hydroxylation could lead to phenolic metabolites, though this is generally a slower reaction compared to the oxidation of the alcohol.
Table 2: Potential Metabolites of this compound
| Metabolite ID | Proposed Structure | Method of Identification |
|---|---|---|
| M1 | 3-[4-fluoro-3-(trifluoromethyl)phenyl]propionaldehyde | LC-MS/MS |
| M2 | 3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoic acid | LC-MS/MS, NMR |
| M3 | O-glucuronide of this compound | LC-MS/MS |
This table contains hypothetical information.
Design and Synthesis of Molecular Probes and Activity-Based Probes
Molecular probes are essential tools in chemical biology for studying the interactions, localization, and function of biomolecules. nih.gov Activity-based probes (ABPs) are a specific class of molecular probes that covalently bind to the active site of enzymes, allowing for the assessment of enzyme activity. nih.govmdpi.com
Development of Fluorescent or Affinity-Tagged Derivatives for Target Identification and Validation
To develop a fluorescent probe from this compound, a fluorophore could be attached to the molecule. The primary alcohol provides a convenient handle for chemical modification. It could be converted to an amine or an azide (B81097), which can then be coupled to a fluorophore containing a reactive group like an N-hydroxysuccinimide (NHS) ester or an alkyne.
Commonly used fluorophores include fluorescein, rhodamine, and BODIPY dyes. The choice of fluorophore would depend on the specific application, considering factors like brightness, photostability, and spectral properties. nih.gov
For affinity-based probes, a tag such as biotin (B1667282) could be attached. Biotin has a high affinity for streptavidin, which can be used for purification and identification of target proteins.
Introduction of Bio-orthogonal Handles (e.g., Click Chemistry) for Bioconjugation Studies
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org These reactions are invaluable for labeling biomolecules in their natural environment.
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), is a widely used bio-orthogonal ligation method. ekb.eg To make this compound amenable to click chemistry, a bio-orthogonal handle like an azide or a terminal alkyne would be introduced.
The primary alcohol can be converted to an azide through a two-step process: conversion to a leaving group (e.g., tosylate or mesylate) followed by substitution with sodium azide. Alternatively, it could be reacted with an alkyne-containing molecule. This modified compound could then be "clicked" onto a reporter molecule (like a fluorophore or biotin) that contains the complementary functional group. sigmaaldrich.com
The introduction of these handles allows for the versatile labeling of the parent compound or its derivatives in complex biological systems, facilitating studies on its distribution, target engagement, and mechanism of action. nih.gov
Future Research Directions and Unexplored Potential of 3 4 Fluoro 3 Trifluoromethyl Phenyl Propan 1 Ol in Chemical Science
Exploration of Emerging Synthetic Methodologies and Sustainable Chemistry Approaches
The synthesis of fluorinated molecules like 3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol often involves multi-step processes that can be resource-intensive. nih.gov Future research should prioritize the development of more efficient and sustainable synthetic routes.
Photocatalysis and Electrocatalysis in the Synthesis and Derivatization
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govmdpi.com Future investigations could explore the use of photoredox catalysis for the synthesis of this compound. For instance, a potential photocatalytic approach could involve the coupling of a suitable fluoro-trifluoromethylated phenyl precursor with a three-carbon building block. Derivatization of the propan-1-ol moiety could also be achieved using photocatalytic methods, allowing for the introduction of various functional groups to create a library of novel compounds. nih.gov
Electrocatalysis offers another green alternative to traditional synthetic methods, utilizing electricity to drive chemical reactions. The electrochemical synthesis of this compound could potentially proceed through the reduction of a corresponding carboxylic acid or ester derivative. Furthermore, electrocatalytic methods could be employed for the selective oxidation of the alcohol to an aldehyde or carboxylic acid, providing access to other important chemical intermediates.
| Synthetic Method | Potential Application | Advantages |
| Photocatalysis | Synthesis of the core structure and subsequent derivatization of the alcohol functional group. | Mild reaction conditions, high selectivity, and the use of visible light as a renewable energy source. |
| Electrocatalysis | Synthesis via reduction of carboxylic acid/ester precursors and oxidation of the alcohol. | Avoids the use of stoichiometric oxidants or reductants, high atom economy, and precise control over reaction conditions. |
Novel Applications in Interdisciplinary Fields Beyond Traditional Organic Chemistry
The unique properties conferred by the fluorine and trifluoromethyl substituents suggest that this compound and its derivatives could find applications in various interdisciplinary fields. researchgate.netnih.govnih.gov
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, making it a privileged moiety in medicinal chemistry. mdpi.com Consequently, derivatives of this compound could be explored as potential scaffolds for the development of new therapeutic agents. For instance, esterification or etherification of the alcohol could lead to compounds with interesting biological activities.
In the realm of materials science, the incorporation of fluorinated motifs can significantly influence the properties of organic materials, such as liquid crystals and polymers. The rigid, fluorinated phenyl ring of the title compound could be a valuable component in the design of new materials with tailored electronic and physical properties.
Integration of Advanced Computational Studies for Rational Design and Mechanistic Insights
Computational chemistry offers a powerful tool for understanding the structure, reactivity, and properties of molecules, thereby guiding the rational design of new compounds and the elucidation of reaction mechanisms. nih.govacs.org
Density Functional Theory (DFT) calculations could be employed to predict the geometric and electronic properties of this compound and its derivatives. nih.gov Such studies can provide insights into the molecule's conformational preferences, electrostatic potential, and frontier molecular orbitals, which are crucial for understanding its reactivity and potential interactions with biological targets.
Furthermore, computational modeling can be used to investigate the mechanisms of the proposed photocatalytic and electrocatalytic reactions. acs.org By mapping out the reaction pathways and identifying key transition states and intermediates, these studies can aid in the optimization of reaction conditions and the development of more efficient synthetic protocols.
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and reactivity. | Conformational analysis, electrostatic potential maps, and frontier molecular orbital energies. |
| Mechanistic Modeling | Elucidation of reaction pathways for synthetic transformations. | Identification of transition states and intermediates, and optimization of reaction conditions. |
Investigation of Bio-orthogonal Reactivity and Development of Live-Cell Probes (Non-Clinical)
Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govresearchgate.netescholarship.orgresearchgate.net The development of novel bio-orthogonal reactions and probes is a rapidly growing area of chemical biology. nih.govnih.govmit.edu
The unique electronic properties of the 4-fluoro-3-(trifluoromethyl)phenyl group could be exploited to design novel bio-orthogonal reagents. For instance, the compound could be functionalized with a reactive group, such as an azide (B81097) or an alkyne, to participate in click chemistry reactions. The influence of the fluorine and trifluoromethyl substituents on the reactivity and stability of these functionalized derivatives would be a key area of investigation.
Furthermore, the title compound could serve as a scaffold for the development of fluorogenic probes for live-cell imaging. mdpi.commdpi.comicmab.es By attaching a fluorophore to the molecule, it might be possible to design a probe whose fluorescence is quenched in its native state but becomes activated upon a specific biological event. The lipophilic nature of the fluorinated phenyl ring could facilitate cell membrane permeability, a crucial property for intracellular probes.
| Research Area | Potential Contribution of the Compound | Key Considerations |
| Bio-orthogonal Chemistry | Scaffold for novel bio-orthogonal reagents. | Reactivity, stability, and orthogonality of the functionalized derivatives in biological media. |
| Live-Cell Probes | Core structure for fluorogenic probes. | Cell permeability, fluorogenic response mechanism, and specificity towards the target analyte or process. |
Q & A
Q. What are optimized synthetic routes for 3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol, and how can purity be validated?
Methodological Answer: A common approach involves reducing a ketone precursor, such as 1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-one (CAS 237761-78-3), using catalytic hydrogenation or sodium borohydride. Post-reduction, purification via fractional distillation or column chromatography is critical. For purity validation:
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to confirm >98% purity.
- Spectroscopy : Compare NMR (¹H/¹³C) and IR data with reference standards to verify structural integrity .
- Odor Panels : If applicable, employ expert panels (≥4/5 consensus) to assess olfactory consistency with synthetic standards, as used in analogous propanol purification workflows .
Q. How can structural elucidation distinguish positional isomers or substituent effects in this compound?
Methodological Answer:
- ¹⁹F NMR : The trifluoromethyl group (-CF₃) at the meta position and fluorine at para generate distinct splitting patterns. Compare shifts with fluorinated phenylpropanol derivatives (e.g., 3-(4-fluorophenyl)propan-1-ol) to confirm substituent positions .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., C₁₀H₁₀F₄O) resolves isotopic clusters, differentiating it from analogs like 3-[3-chloro-5-fluorophenyl]propan-1-ol .
- X-ray Crystallography : Resolve ambiguities in substituent orientation for solid-state studies .
Q. What are standard protocols for assessing thermal stability during storage?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat at 5°C/min under nitrogen to identify decomposition thresholds (e.g., >150°C).
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Cooling (4°C) is recommended for long-term storage to mitigate organic degradation, as shown in wastewater matrix studies .
Advanced Research Questions
Q. How do stereochemical variations (e.g., enantiomers) influence biological activity, and what resolution methods are effective?
Methodological Answer:
- Chiral Chromatography : Use amylose- or cellulose-based chiral columns (e.g., Chiralpak® AD-H) with hexane/isopropanol to separate enantiomers. Compare retention times with racemic standards .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer. Monitor conversion via polarimetry or chiral HPLC .
- Biological Assays : Test enantiomers for receptor-binding affinity (e.g., GPCRs) to correlate stereochemistry with activity, as demonstrated for (S)-3-amino-3-(4-fluorophenyl)propan-1-ol .
Q. How can contradictory spectroscopic data (e.g., NMR splitting vs. computational predictions) be resolved?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using Gaussian09/B3LYP/6-31G(d) and simulate NMR shifts. Compare computed vs. experimental values to identify conformer contributions .
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 25°C and −40°C .
- Cross-Validation : Use complementary techniques (e.g., IR for functional groups, X-ray for solid-state conformation) to reconcile discrepancies .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?
Methodological Answer:
- Kinetic Studies : Monitor reactions (e.g., oxidation to ketone) under varying conditions (pH, temperature). Use pseudo-first-order kinetics to derive activation parameters (ΔH‡, ΔS‡) .
- Isotope Labeling : Introduce ¹⁸O in the hydroxyl group to track oxygen retention during oxidation, as applied in propanol derivative studies .
- Computational Modeling : Identify transition states (e.g., for SN2 reactions) using QM/MM simulations to rationalize regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
